St 93

Description

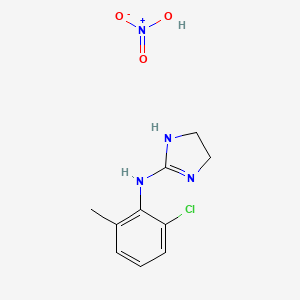

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

56360-29-3 |

|---|---|

Molecular Formula |

C10H13ClN4O3 |

Molecular Weight |

272.69 g/mol |

IUPAC Name |

N-(2-chloro-6-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine;nitric acid |

InChI |

InChI=1S/C10H12ClN3.HNO3/c1-7-3-2-4-8(11)9(7)14-10-12-5-6-13-10;2-1(3)4/h2-4H,5-6H2,1H3,(H2,12,13,14);(H,2,3,4) |

InChI Key |

LJEDXOCEUUUSGQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)Cl)NC2=NCCN2.[N+](=O)(O)[O-] |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC2=NCCN2.[N+](=O)(O)[O-] |

Synonyms |

N-(2-chloro-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-amine St 93 St 93 hydrochloride St-93 |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Emergence of Staphylococcus aureus ST93: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a versatile and formidable pathogen, capable of causing a wide spectrum of diseases from minor skin infections to life-threatening systemic conditions. The emergence of community-associated methicillin-resistant S. aureus (CA-MRSA) strains has posed a significant global health challenge. In Australia, the ST93 lineage has rapidly risen to prominence, becoming the dominant CA-MRSA clone. This technical guide provides an in-depth exploration of the origin, evolution, genetic characteristics, and virulence of S. aureus ST93, tailored for the scientific community.

Emergence and Geographic Origin

Staphylococcus aureus ST93 is believed to have emerged from a methicillin-susceptible (MSSA) progenitor in a remote region of Northern Australia.[1][2] Phylogenetic analyses date the most recent common ancestor of the extant ST93 population to approximately 1977.[2][3] The initial emergence is thought to have occurred within isolated and sparsely populated areas, with factors such as overcrowded housing and a high burden of skin infections in these communities potentially contributing to its establishment.[1][2]

Timeline and Spread

Following its emergence, ST93 began to spread, with a significant event being the acquisition of methicillin resistance. A clade carrying the staphylococcal cassette chromosome mec (SCCmec) type IVa expanded and disseminated to Australia's east coast by the year 2000.[1][2][3] The spread of ST93 has not been confined to Australia; sporadic and non-sustained introductions of ST93-MRSA-IVa have been observed in the United Kingdom.[1][2] In contrast, sustained transmission and clonal expansion have been documented in New Zealand, particularly within the Pacific Islander population.[1][2]

Table 1: Timeline of Key Events in the Emergence and Spread of S. aureus ST93

| Date/Period | Event | Geographic Location | Reference(s) |

| ~1977 | Emergence of the most recent common ancestor of the extant ST93 population from a methicillin-susceptible progenitor. | Remote Northern Australia | [2][3] |

| Early 1990s | First description of the ST93 lineage. | Australia | [1][2] |

| By 2000 | A clade of ST93 acquires SCCmec IVa and spreads to Australia's east coast. | Australia | [1][2][3] |

| Post-2000 | Becomes the dominant CA-MRSA clone in Australia. | Australia | [4] |

| Post-2000 | Sporadic introductions observed. | United Kingdom | [1][2] |

| Post-2000 | Sustained transmission and clonal expansion. | New Zealand | [1][2] |

Prevalence Data

S. aureus ST93 has become the most prevalent CA-MRSA clone in Australia. In 2018, it was the dominant MRSA clone nationwide, accounting for 22% of all MRSA bacteraemias and one in four community-onset infections.[5] The prevalence of ST93 varies geographically across Australia, with a disproportionate burden in the northern regions.[5][6]

Table 2: Prevalence of S. aureus ST93 in Australia

| Year | Region/State | Prevalence | Notes | Reference(s) |

| 2006 | New South Wales/Australian Capital Territory | 55.7% of CA-MRSA | Predominant CA-MRSA clone | [7] |

| 2006 | Queensland/Northern Territory | 30.3% of CA-MRSA | Predominant CA-MRSA clone | [7] |

| 2006 | Western Australia | 48.7% of CA-MRSA | WA MRSA-1 (ST1-MRSA-IV) was predominant | [7] |

| 2006 | South Australia | 55.6% of CA-MRSA | WA MRSA-1 (ST1-MRSA-IV) was predominant | [7] |

| 2013-2018 | Australia (National) | 22% of all MRSA bacteraemias | Dominant MRSA clone | [5] |

| Mid-1990s | Remote Western Australian Indigenous communities | Most prevalent MSSA lineage | ST93 MRSA was not found at this time | [4] |

Genetic and Evolutionary Characteristics

S. aureus ST93 possesses a unique and highly recombinant genome.[1][2] Whole-genome sequencing studies have revealed that it is an early diverging lineage within the S. aureus population structure.[1][2] Its genome is a mosaic, with segments derived from the ST59/ST121 lineage and another, as yet unsampled, divergent staphylococcal population.[1][2]

Virulence Factors

A key characteristic of ST93 is its association with the Panton-Valentine leukocidin (PVL) toxin, a virulence factor linked to severe skin and soft tissue infections and necrotizing pneumonia.[4][8] All PVL-positive ST93 isolates studied have been found to carry the PVL-encoding phage ΦSa2USA.[4]

Furthermore, studies have shown that ST93 strains, such as the JKD6159 isolate, exhibit enhanced virulence, which is attributed to the hyperexpression of alpha-hemolysin (Hla).[9] The quorum-sensing agr system is the master regulator of toxin expression and virulence in ST93, similar to other S. aureus clones.[9]

Table 3: Key Virulence Factors of S. aureus ST93

| Virulence Factor | Gene(s) | Function | Expression Profile in ST93 | Reference(s) |

| Panton-Valentine Leukocidin (PVL) | lukS-PV / lukF-PV | Pore-forming toxin, lyses leukocytes | Commonly present | [4][8] |

| Alpha-hemolysin (Hla) | hla | Pore-forming toxin, lyses various cell types | Hyperexpression observed in virulent strains | [9] |

| Alpha-type Phenol Soluble Modulins (PSMs) | psmα | Pro-inflammatory and cytolytic peptides | Similar expression to other CA-MRSA clones | [9] |

Antibiotic Resistance Profile

The emergence of methicillin resistance in ST93 is a result of the acquisition of the SCCmec element.[1][2] Methicillin resistance is conferred by the mecA gene, which is part of this mobile genetic element.[10] Studies have shown that methicillin resistance has been acquired on at least three separate occasions within the ST93 lineage.[1][2] While ST93 is primarily known as a CA-MRSA, methicillin-susceptible ST93 (MSSA) strains are also prevalent, particularly in remote communities.[4]

The resistance profile of ST93 can vary, but like many MRSA strains, it often exhibits resistance to multiple classes of antibiotics.

Table 4: General Antibiotic Resistance Profile of MRSA (including ST93)

| Antibiotic Class | Antibiotic | General Resistance Rate in MRSA | Notes | Reference(s) |

| Beta-lactams | Penicillin | >80% | High prevalence of beta-lactamase production. | [11][12] |

| Cefoxitin/Oxacillin | Defining characteristic of MRSA | Due to the presence of the mecA gene. | [10][12] | |

| Macrolides | Erythromycin | ~30-50% | Resistance is common. | [11][13] |

| Lincosamides | Clindamycin | Inducible resistance is a concern. | Often tested for inducible resistance (D-test). | [12] |

| Fluoroquinolones | Ciprofloxacin | ~36% | Resistance rates can be significant. | [13] |

| Tetracyclines | Tetracycline | ~13-15% | Resistance is observed. | [13] |

| Aminoglycosides | Gentamicin | ~9-16% | Resistance rates vary. | [13] |

| Glycopeptides | Vancomycin | Resistance is rare but of high concern. | Vancomycin-intermediate and -resistant strains (VISA/VRSA) are monitored closely. | [11][12] |

Experimental Protocols

The characterization of S. aureus ST93 relies on a suite of molecular typing and virulence factor detection methods. The following sections provide detailed methodologies for key experiments.

Multilocus Sequence Typing (MLST)

MLST is a definitive, sequence-based method for typing bacterial isolates by analyzing the sequences of internal fragments of several housekeeping genes.[14][15]

Methodology:

-

DNA Extraction:

-

Culture S. aureus overnight on a suitable medium (e.g., blood agar).

-

Prepare a bacterial suspension and lyse the cells using lysostaphin and/or lysozyme.

-

Extract genomic DNA using a commercial kit or a standard phenol-chloroform protocol.

-

-

PCR Amplification:

-

Amplify internal fragments of seven S. aureus housekeeping genes (arcC, aroE, glpF, gmk, pta, tpi, yqiL) using established primer pairs.

-

Perform PCR with an annealing temperature typically around 55°C and an extension time of approximately 30 seconds.

-

-

PCR Product Purification and Sequencing:

-

Verify the amplification of a single DNA fragment of the correct size by agarose gel electrophoresis.

-

Purify the PCR products to remove primers and unincorporated nucleotides.

-

Sequence both strands of the purified PCR products using the same primers as for amplification.

-

-

Allele and Sequence Type (ST) Assignment:

-

Submit the sequences of the seven gene fragments to the S. aureus MLST database (e.g., PubMLST).

-

The database software will assign allele numbers for each locus and determine the sequence type (ST) of the isolate based on the allelic profile.

-

Pulsed-Field Gel Electrophoresis (PFGE)

PFGE is a molecular typing technique used to separate large DNA fragments by periodically changing the direction of the electric field, providing a high-resolution "fingerprint" of the bacterial genome.[1][16]

Methodology:

-

Preparation of Agarose Plugs:

-

Grow S. aureus cultures overnight in a suitable broth (e.g., Brain Heart Infusion).

-

Harvest and wash the bacterial cells.

-

Embed the cell suspension in low-melting-point agarose to form plugs.

-

-

Cell Lysis:

-

Incubate the agarose plugs in a lysis buffer containing lysostaphin and proteinase K to lyse the bacterial cells and release the chromosomal DNA.

-

-

Washing:

-

Thoroughly wash the plugs in a buffer (e.g., TE buffer) to remove cell debris and residual lysis reagents.

-

-

Restriction Enzyme Digestion:

-

Equilibrate the plugs in the appropriate restriction enzyme buffer.

-

Digest the chromosomal DNA within the plugs with a rare-cutting restriction enzyme, such as SmaI.

-

-

Pulsed-Field Gel Electrophoresis:

-

Load the digested agarose plugs into the wells of a 1% agarose gel.

-

Perform electrophoresis using a CHEF (Contour-clamped Homogeneous Electric Field) system with appropriate switch times and run duration to resolve the large DNA fragments.

-

-

Staining and Analysis:

-

Stain the gel with ethidium bromide or a safer alternative.

-

Visualize the DNA fragments under UV light and capture an image.

-

Analyze the banding patterns to determine the genetic relatedness of the isolates.

-

Panton-Valentine Leukocidin (PVL) Detection

Detection of the PVL toxin can be achieved through genetic or immunological methods.

Methodology (PCR-based):

-

DNA Extraction:

-

Extract genomic DNA from the S. aureus isolate as described for MLST.

-

-

PCR Amplification:

-

Perform a conventional or real-time PCR using primers specific for the lukS-PV and lukF-PV genes.

-

Include positive and negative controls in the PCR run.

-

-

Detection of Amplification:

-

For conventional PCR, analyze the PCR products by agarose gel electrophoresis for the presence of bands of the expected size.

-

For real-time PCR, monitor the amplification in real-time using a fluorescent probe or dye.

-

Methodology (Immunological):

-

Sample Preparation:

-

Culture the S. aureus isolate in a suitable broth to allow for toxin expression.

-

Prepare a culture supernatant by centrifugation.

-

-

Immunoassay:

-

Use a lateral flow assay (immunochromatographic test) or an ELISA (Enzyme-Linked Immunosorbent Assay) designed to detect the LukS-PV or LukF-PV protein components.

-

Follow the manufacturer's instructions for the specific assay. These tests provide a rapid, phenotypic confirmation of PVL production.[17][18]

-

Visualizations

Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key relationships and workflows pertinent to the study of S. aureus ST93.

Caption: Evolutionary pathway of Staphylococcus aureus ST93.

Caption: Workflow for Multilocus Sequence Typing (MLST).

Caption: Workflow for Pulsed-Field Gel Electrophoresis (PFGE).

Conclusion

Staphylococcus aureus ST93 represents a significant and highly successful CA-MRSA lineage that emerged from a geographically isolated region to become a major public health concern in Australia and beyond. Its unique recombinant genome, coupled with key virulence factors like PVL and the hyperexpression of alpha-hemolysin, underscores its pathogenic potential. Understanding the origin, evolution, and genetic makeup of ST93 is crucial for the development of effective surveillance strategies, infection control measures, and novel therapeutic interventions. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this and other emerging antibiotic-resistant pathogens.

References

- 1. cdc.gov [cdc.gov]

- 2. Global Scale Dissemination of ST93: A Divergent Staphylococcus aureus Epidemic Lineage That Has Recently Emerged From Remote Northern Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. The Molecular Epidemiology of the Highly Virulent ST93 Australian Community Staphylococcus aureus Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. safetyandquality.gov.au [safetyandquality.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. www1.health.gov.au [www1.health.gov.au]

- 8. The Dominant Australian Community-Acquired Methicillin-Resistant Staphylococcus aureus Clone ST93-IV [2B] Is Highly Virulent and Genetically Distinct - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hyperexpression of α-hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prevalence and antibiotic resistance of Staphylococcus aureus associated with a college-aged cohort: life-style factors that contribute to nasal carriage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Resistance of Staphylococcus aureus Isolated between 2017 and 2022 from Infections at a Tertiary Care Hospital in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiotic resistance pattern of Staphylococcus aureus with reference to MRSA isolates from pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multilocus Sequence Typing Scheme for Staphylococcus aureus: Revision of the gmk Locus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multilocus sequence typing (MLST) of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pulsed-Field Gel Electrophoresis Typing of Staphylococcus aureus Strains | Springer Nature Experiments [experiments.springernature.com]

- 17. journals.asm.org [journals.asm.org]

- 18. Rapid Detection of Panton-Valentine Leukocidin in Staphylococcus aureus Cultures by Use of a Lateral Flow Assay Based on Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence and Proliferation of the Hypervirulent ST93 MRSA Clone in Australia: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the rise and spread of the community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) clone, Sequence Type 93 (ST93), in Australia. This document provides an in-depth analysis of its molecular epidemiology, virulence characteristics, and antimicrobial resistance profile, intended for researchers, scientists, and professionals in drug development.

Executive Summary

Since its initial identification in the early 2000s, the ST93 clone of methicillin-resistant Staphylococcus aureus (MRSA), colloquially known as the "Queensland clone," has rapidly emerged to become the predominant and most virulent community-associated MRSA (CA-MRSA) strain across Australia.[1][2] Characterized by the presence of the Panton-Valentine leukocidin (PVL) toxin and high-level expression of alpha-hemolysin, ST93 is associated with severe skin and soft tissue infections, as well as life-threatening invasive diseases such as necrotizing pneumonia and sepsis.[1][2] Genomic analyses have revealed that ST93 is a genetically distinct clone, unrelated to other globally prevalent CA-MRSA lineages like USA300.[1] This guide synthesizes current knowledge on ST93, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to provide a thorough understanding of this significant public health threat.

Molecular Epidemiology and Spread

First described in Queensland in 2000, the ST93-MRSA-IV clone has since disseminated throughout Australia, becoming a major cause of community-onset MRSA infections.[2][3] Molecular typing has been crucial in tracking its spread and evolution.

Key Molecular Typing Methods

Several molecular techniques are employed to characterize and track the ST93 clone:

-

Pulsed-Field Gel Electrophoresis (PFGE): A high-resolution method for analyzing the relatedness of bacterial isolates by examining DNA restriction fragment length polymorphisms.[4][5]

-

spa Typing: A sequence-based method that targets the polymorphic X region of the staphylococcal protein A gene (spa), offering good discriminatory power and reproducibility.[4]

-

Multilocus Sequence Typing (MLST): A definitive sequence-based method that analyzes the alleles of seven housekeeping genes to provide a precise genetic profile, or sequence type (ST).[3][6]

-

Whole-Genome Sequencing (WGS): Provides the ultimate resolution for tracking transmission pathways, identifying virulence and resistance genes, and understanding the evolutionary history of the clone.[7][8]

Virulence and Pathogenesis

The heightened virulence of the ST93 clone is a key factor in its clinical impact. This is attributed to a combination of virulence factors, with the agr quorum-sensing system playing a central regulatory role.

Major Virulence Factors

-

Panton-Valentine Leukocidin (PVL): A pore-forming cytotoxin that targets leukocytes, leading to their destruction and contributing to tissue necrosis.[9] The genes encoding PVL, lukS-PV and lukF-PV, are a hallmark of the ST93 clone.[10]

-

Alpha-Hemolysin (Hla): A potent cytolysin that forms pores in a variety of host cell membranes, contributing to tissue damage and immune evasion.[11] ST93 strains have been shown to hyperexpress Hla, which is a major contributor to their enhanced virulence.[12]

-

Phenol-Soluble Modulins (PSMs): A family of small, amphipathic peptides with cytolytic activity against various host cells, including neutrophils.[9]

The agr Quorum-Sensing System

The expression of many of S. aureus's key virulence factors, including alpha-hemolysin and PSMs, is regulated by the accessory gene regulator (agr) quorum-sensing system.[13] This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner, upregulating the production of toxins and other virulence factors during infection.

Antimicrobial Resistance Profile

While defined by its resistance to methicillin, the ST93 clone's resistance to other antimicrobial agents is also a critical consideration for treatment. The Australian Group on Antimicrobial Resistance (AGAR) provides ongoing surveillance of these trends.

Quantitative Data on Antimicrobial Resistance

The following tables summarize the prevalence of ST93 among MRSA isolates causing bacteraemia and their resistance profiles, based on data from AGAR reports.

Table 1: Prevalence of ST93 among Community-Associated MRSA (CA-MRSA) Bacteraemia Isolates in Australia

| Year | Percentage of CA-MRSA Bacteraemia caused by ST93 |

| 2018 | 22% of all MRSA bacteraemias[14] |

| 2021 | A major component of the 68% of CA-MRSA clones characterized[15] |

| 2022 | A major component of the 72% of CA-MRSA clones characterized[16] |

Table 2: Antimicrobial Resistance Profile of MRSA in Australia (AGAR 2023 Data)

| Antimicrobial Agent | Percentage of MRSA Isolates Resistant (%) |

| Ciprofloxacin | ~33%[17] |

| Erythromycin | ~30%[17] |

| Tetracycline | ~13%[17] |

| Gentamicin | ~13%[17] |

| Co-trimoxazole | ~3%[17] |

| Vancomycin | 0%[17] |

| Linezolid | 0%[17] |

Note: These figures represent all MRSA and are not specific to ST93, but provide a general overview of resistance patterns in the Australian context where ST93 is a dominant clone.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of ST93 MRSA.

Molecular Typing: Pulsed-Field Gel Electrophoresis (PFGE)

Protocol:

-

Bacterial Culture: Inoculate a single colony of the MRSA isolate into brain heart infusion (BHI) broth and incubate overnight.

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash with a suitable buffer (e.g., SE buffer: 75 mM NaCl, 25 mM EDTA, pH 7.5), and resuspend to a standardized optical density.

-

Agarose Plugs: Mix the cell suspension with low-melting-point agarose and dispense into plug molds to solidify.

-

Lysis: Incubate the plugs in a lysis buffer containing lysostaphin to break down the bacterial cell walls.

-

Protein Digestion: Treat the plugs with Proteinase K to digest cellular proteins.

-

Washing: Thoroughly wash the plugs to remove cellular debris.

-

Restriction Digestion: Equilibrate the plugs in the appropriate restriction buffer and incubate with the SmaI restriction enzyme.

-

Electrophoresis: Load the digested plugs into an agarose gel and perform electrophoresis using a CHEF (clamped homogeneous electric field) system with defined parameters for voltage, switch times, and run duration.

-

Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA banding patterns under UV illumination.

-

Analysis: Compare the banding patterns of different isolates to determine their genetic relatedness.

PVL Gene Detection by PCR

Protocol:

-

DNA Extraction: Isolate high-quality genomic DNA from the MRSA culture using a commercial DNA extraction kit or a standard phenol-chloroform method.

-

PCR Amplification: Perform a polymerase chain reaction (PCR) using primers specific for the lukS-PV and lukF-PV genes.[10] The reaction mixture should contain the template DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

-

Thermal Cycling: Use a thermal cycler with an appropriate program, typically including an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

Agarose Gel Electrophoresis: Separate the PCR products by size on an agarose gel.

-

Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe) and visualize the bands under UV light. The presence of bands of the expected size indicates the presence of the PVL genes.

Antimicrobial Susceptibility Testing

Protocol (Broth Microdilution):

-

Inoculum Preparation: Prepare a standardized inoculum of the MRSA isolate equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Inoculate a microtiter plate containing serial dilutions of various antimicrobial agents with the prepared inoculum.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: Determine the minimum inhibitory concentration (MIC) for each antibiotic, which is the lowest concentration that completely inhibits visible growth of the bacteria.

-

Interpretation: Interpret the MIC values as susceptible, intermediate, or resistant according to established breakpoints from guidelines such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19]

Conclusion and Future Directions

The ST93 MRSA clone represents a significant and ongoing public health challenge in Australia. Its high virulence and capacity for rapid dissemination underscore the need for continued surveillance, robust infection control measures, and the development of novel therapeutic strategies. Future research should focus on understanding the precise molecular mechanisms that contribute to the hypervirulence of ST93, exploring the role of host factors in susceptibility to infection, and identifying new drug targets to combat this formidable pathogen. The methodologies and data presented in this guide provide a foundational resource for these critical endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. The Dominant Australian Community-Acquired Methicillin-Resistant Staphylococcus aureus Clone ST93-IV [2B] Is Highly Virulent and Genetically Distinct - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular characterization of methicillin-resistant Staphylococcus aureus strains by spa typing and pulsed field gel electrophoresis methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of Pulsed-Field Gel Electrophoresis and spa Typing for Long-Term, Nationwide Epidemiological Surveillance Studies of Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Methodology for Whole-Genome Sequencing of Methicillin-Resistant Staphylococcus aureus Isolates in a Routine Hospital Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defining metrics for whole-genome sequence analysis of MRSA in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. actascientific.com [actascientific.com]

- 10. Development of a Triplex Real-Time PCR Assay for Detection of Panton-Valentine Leukocidin Toxin Genes in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]

- 14. safetyandquality.gov.au [safetyandquality.gov.au]

- 15. Australian Group on Antimicrobial Resistance (AGAR) Australian Staphylococcus aureus Surveillance Outcome Program (ASSOP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. www1.health.gov.au [www1.health.gov.au]

- 17. Australian Group on Antimicrobial Resistance (AGAR) Australian Staphylococcus aureus Surveillance Outcome Program (ASSOP) Bloodstream Infection Annual Report 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]

A Deep Dive into the Genetic Landscape of Staphylococcus aureus ST93: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus sequence type 93 (ST93) has emerged as a dominant and highly virulent community-associated methicillin-resistant S. aureus (CA-MRSA) lineage, particularly in Australia.[1][2][3][4] Its rapid rise to prominence and association with severe clinical manifestations, including skin and soft tissue infections, necrotizing pneumonia, and septicemia, have made it a significant public health concern.[1][3][4] This technical guide provides an in-depth exploration of the core genetic characteristics of the S. aureus ST93 lineage, offering valuable insights for researchers and professionals involved in infectious disease and drug development.

Core Genetic Characteristics

Genomic analyses have revealed that S. aureus ST93 is a genetically distinct and early diverging lineage with a highly recombinant genome.[2][5][6] It is considered a singleton by multilocus sequence typing (MLST) eBURST analysis, highlighting its distinctness from other S. aureus clones.[3][4]

Genomic Features

The genome of the representative S. aureus ST93 strain, JKD6159, provides a blueprint for understanding the genetic makeup of this lineage.

| Genomic Feature | JKD6159 | Reference |

| Chromosome Size (bp) | 2,811,435 | [7] |

| G+C Content (%) | 33 | [7] |

| Coding Regions | 2,605 | [7] |

| tRNA Genes | 57 | [7] |

| rRNA Loci | 5 | [7] |

| Plasmid (pJKD6159) Size (bp) | 20,730 | [7] |

Core and Accessory Genome

Comparative genomic studies have delineated the core and accessory genome of ST93. The core genome, shared among all ST93 isolates, has a high degree of nucleotide identity, while the accessory genome comprises mobile genetic elements that contribute to the diversity and adaptability of the lineage.[8]

| Genomic Component | Size (Mb) | Nucleotide Identity (%) | Key Features | Reference |

| Core Genome | 2.6 | >99.7 | Contains essential genes for survival and core virulence factors. | [8] |

| Accessory Genome | 0.45 | Variable | Includes mobile DNA elements conferring resistance to antibiotics like erythromycin, trimethoprim, and tetracycline. | [8] |

Key Virulence Determinants

Despite its high virulence, the accessory genome of ST93 is noted for the relative absence of many common virulence-associated factors like toxic shock syndrome toxin and exfoliative toxins.[4] However, it consistently harbors a specific repertoire of potent virulence factors.

| Virulence Factor | Gene(s) | Function | Prevalence in ST93 | Reference |

| Panton-Valentine Leukocidin (PVL) | lukS-PV/lukF-PV | Pore-forming toxin that targets and destroys leukocytes. | High | [3][4][9] |

| Alpha-hemolysin (Hla) | hla | Lyses a variety of host cells, including red and white blood cells. | High (often hyperexpressed) | [4][9][10] |

| Phenol-Soluble Modulins (PSMs) | psmα genes | A family of cytolytic peptides with roles in inflammation and biofilm formation. | High | [3] |

| Gamma-hemolysin | hlg genes | A two-component toxin that lyses erythrocytes and leukocytes. | Present | [4] |

The hyperexpression of α-hemolysin is considered a key determinant of the enhanced virulence observed in the ST93 clone.[10]

Antibiotic Resistance Profile

The methicillin resistance in ST93 is conferred by the staphylococcal cassette chromosome mec (SCCmec). The ST93 lineage is predominantly associated with SCCmec type IV.[3][4] The acquisition of methicillin resistance in the ST93 background is thought to have occurred on at least three separate occasions.[2][5] The accessory genome can also carry resistance determinants for other classes of antibiotics.[8]

Regulatory Mechanisms: The agr Quorum Sensing System

The expression of many of S. aureus's key virulence factors is tightly controlled by the accessory gene regulator (agr) quorum-sensing system.[10][11][12] In ST93, an intact and functional agr system is essential for its virulence.[10] The agr system operates via a cell-density-dependent mechanism, utilizing an autoinducing peptide (AIP) to coordinate gene expression within the bacterial population. There are four main agr specificity groups (I-IV) in S. aureus.[11][12][13]

Caption: The S. aureus agr quorum-sensing pathway.

Experimental Protocols

The characterization of S. aureus ST93 relies on a combination of molecular typing and sequencing techniques. Below are detailed methodologies for two key experiments.

Multi-Locus Sequence Typing (MLST)

MLST is a definitive method for assigning S. aureus isolates to a specific sequence type based on the sequences of internal fragments of seven housekeeping genes.[14][15]

1. DNA Extraction:

-

Culture S. aureus isolate overnight on a non-selective agar medium (e.g., Trypticase Soy Agar with 5% sheep's blood).

-

Harvest bacterial cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

2. PCR Amplification:

-

Amplify internal fragments of the seven S. aureus housekeeping genes (arcC, aroE, glpF, gmk, pta, tpi, and yqiL) using established primer pairs.[15]

-

A typical PCR reaction mixture (50 µL) contains: 5 µL of 10x PCR buffer, 1 µL of dNTP mix (10 mM), 1 µL of each primer (10 µM), 0.5 µL of Taq polymerase (5 U/µL), 1-2 µL of genomic DNA (50-100 ng), and nuclease-free water to the final volume.

-

PCR cycling conditions are generally: initial denaturation at 95°C for 5 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 7 minutes.

3. PCR Product Purification and Sequencing:

-

Verify the size of the PCR products by agarose gel electrophoresis.

-

Purify the PCR products using a commercial purification kit.

-

Sequence the purified amplicons on both strands using the same primers used for amplification.

4. Allele and Sequence Type Assignment:

-

Trim and assemble the forward and reverse sequences for each gene fragment.

-

Compare the sequences to the S. aureus MLST database (e.g., PubMLST) to identify the allele number for each of the seven loci.[16]

-

The combination of the seven allele numbers defines the sequence type (ST) of the isolate.

Pulsed-Field Gel Electrophoresis (PFGE)

PFGE is a high-resolution method for the molecular subtyping of bacteria based on the restriction fragment patterns of their genomic DNA.[17][18][19]

1. Preparation of Agarose Plugs:

-

Grow S. aureus isolates in Brain Heart Infusion (BHI) broth overnight.[17]

-

Adjust the cell suspension to a specific turbidity.

-

Mix the cell suspension with molten low-melting-point agarose and dispense into plug molds.[18]

-

Allow the plugs to solidify.

2. Cell Lysis:

-

Transfer the plugs to a lysis buffer containing lysostaphin and incubate to degrade the bacterial cell wall.[20]

-

Treat the plugs with proteinase K to digest cellular proteins.[21]

-

Wash the plugs extensively with TE buffer.[17]

3. Restriction Enzyme Digestion:

-

Equilibrate the agarose plugs in the appropriate restriction enzyme buffer.

-

Incubate the plugs with a rare-cutting restriction enzyme, such as SmaI, overnight at the optimal temperature (e.g., 25°C for SmaI).[18]

4. Electrophoresis:

-

Load the digested plugs into the wells of a 1% agarose gel.

-

Perform electrophoresis using a CHEF (Contour-Clamped Homogeneous Electric Field) apparatus.[17]

-

Run parameters are critical and typically involve switching the electric field at defined intervals (e.g., initial switch time of 5 seconds, final switch time of 40 seconds) for a prolonged period (e.g., 21 hours) at a constant voltage and temperature.[17]

5. Staining and Analysis:

-

Stain the gel with ethidium bromide and visualize the DNA fragments under UV light.[18]

-

Capture an image of the gel.

-

Analyze the banding patterns to determine the genetic relatedness of the isolates.

Caption: General workflow for genetic characterization of S. aureus.

Conclusion

The S. aureus ST93 lineage represents a significant and highly virulent clone with a unique genetic architecture. Its core genome is stable, yet its accessory genome allows for the acquisition of resistance and adaptation. The consistent presence of key virulence factors, particularly the hyperexpression of alpha-hemolysin, under the control of the agr quorum-sensing system, contributes to its pathogenic potential. A thorough understanding of the genetic characteristics of ST93, facilitated by the experimental approaches outlined in this guide, is crucial for the development of effective strategies to combat the infections it causes and to monitor its ongoing evolution.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Global Scale Dissemination of ST93: A Divergent Staphylococcus aureus Epidemic Lineage That Has Recently Emerged From Remote Northern Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Molecular Epidemiology of the Highly Virulent ST93 Australian Community Staphylococcus aureus Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Dominant Australian Community-Acquired Methicillin-Resistant Staphylococcus aureus Clone ST93-IV [2B] Is Highly Virulent and Genetically Distinct - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Global Scale Dissemination of ST93: A Divergent Staphylococcus aureus Epidemic Lineage That Has Recently Emerged From Remote Northern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Complete Genome Sequence of Staphylococcus aureus Strain JKD6159, a Unique Australian Clone of ST93-IV Community Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adaptive change inferred from genomic population analysis of the ST93 epidemic clone of community-associated methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Hyperexpression of α-hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]

- 12. Frontiers | Accessory Gene Regulator (agr) Allelic Variants in Cognate Staphylococcus aureus Strain Display Similar Phenotypes [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Multilocus sequence typing (MLST) of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multilocus Sequence Typing for Characterization of Methicillin-Resistant and Methicillin-Susceptible Clones of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Staphylococcus aureus | PubMLST [pubmlst.org]

- 17. cdc.gov [cdc.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Harmonization of Pulsed-Field Gel Electrophoresis Protocols for Epidemiological Typing of Strains of Methicillin-Resistant Staphylococcus aureus: a Single Approach Developed by Consensus in 10 European Laboratories and Its Application for Tracing the Spread of Related Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. cdc.gov [cdc.gov]

The Evolving Mechanism of KN-93: A Technical Guide to a Widely Used CaMKII Inhibitor

Introduction: KN-93 is a cell-permeable compound that has been extensively utilized for decades as a research tool to investigate the myriad cellular processes regulated by Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[1][2] As a multifunctional serine/threonine kinase, CaMKII is a critical transducer of intracellular calcium signals, playing pivotal roles in synaptic plasticity, gene expression, and cell cycle regulation.[3][4] While initially characterized as a direct, competitive inhibitor of CaMKII, recent evidence has compelled a re-evaluation of its mechanism, revealing a more nuanced interaction with the CaMKII signaling axis and significant off-target activities that are critical for researchers to consider.[3][5] This guide provides an in-depth examination of the contemporary understanding of KN-93's mechanism of action, its off-target profile, and detailed experimental protocols for its use.

The Core Mechanism: An Indirect Inhibition of CaMKII

The activation of CaMKII is a cornerstone of calcium signaling. An increase in intracellular Ca²⁺ leads to its binding with calmodulin (CaM). The resulting Ca²⁺/CaM complex then binds to the regulatory domain of an inactive CaMKII, causing a conformational change that relieves autoinhibition and activates the kinase domain.[6]

Historically, KN-93 was believed to directly bind to CaMKII, competitively inhibiting the binding of the Ca²⁺/CaM complex.[1][3] However, compelling recent studies utilizing techniques such as surface plasmon resonance, NMR, and isothermal titration calorimetry have demonstrated that KN-93 does not bind directly to CaMKII .[3][5] Instead, KN-93 binds directly to the Ca²⁺/calmodulin complex .[3][5][7] This binding sequesters Ca²⁺/CaM, preventing its interaction with CaMKII and thereby blocking the kinase's activation.[3][5] This revised understanding underscores that KN-93 is an indirect inhibitor of CaMKII activation. It is important to note that at least two KN-93 molecules can bind to a single Ca²⁺/CaM complex.[3]

This primary mechanism means that any cellular process dependent on the formation of the Ca²⁺/CaM complex could potentially be affected by KN-93, a crucial consideration for interpreting experimental outcomes.[3]

Quantitative Data: Potency and Selectivity Profile

The inhibitory concentration of KN-93 is a critical parameter in experimental design. However, its potency against its intended target, CaMKII, overlaps with its effects on numerous off-target proteins.

| Parameter | Value | Conditions | Reference(s) |

| Kᵢ (Inhibition Constant) | 370 nM | Cell-free assay | [1] |

| IC₅₀ (Half-maximal inhibitory concentration) | 0.37 µM | Cell-free assay | [8] |

| IC₅₀ | ~1–4 µM | Dependent on CaM and other assay conditions | [9] |

| IC₅₀ | 399 ± 66 nM | HPLC-MS based assay | |

| EC₅₀ (for Ca²⁺ release from CaM) | 5.1 - 6.3 µM | Stopped-flow kinetic measurements | [10][11] |

| Off-Target Class | Specific Target | Parameter | Value | Reference(s) |

| Kinases | CaMKI, CaMKIV | Inhibition | Potent inhibition | [9] |

| Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA | % Inhibition at 1 µM | > 80% | [9][12] | |

| Ion Channels | Voltage-gated K⁺ channel (Kᵥ1.5) | IC₅₀ | 307 nM | [8][12] |

| Rapid delayed rectifier K⁺ current (Iₖᵣ) | IC₅₀ | 102.6 nM | [8][12][13] | |

| L-type Ca²⁺ channels | Inhibition | Direct, dose-dependent | [9][14] | |

| Cardiac Na⁺ channel (Naᵥ1.5) | Functional Alteration | Disrupts CaM interaction | [10][15] | |

| Ryanodine receptor (RyR2) | Functional Alteration | Disrupts CaM interaction | [10][15] |

Off-Target Effects: A Critical Consideration

A significant body of evidence demonstrates that KN-93 interacts with a range of cellular targets other than the CaMKII pathway, complicating the interpretation of experimental data.[9][14] These off-target effects often occur at concentrations similar to those required for CaMKII inhibition.[16]

1. Ion Channel Blockade: The most well-documented off-target effects of KN-93 are on voltage-gated ion channels. It is a direct blocker of several potassium (K⁺) channels, including Kᵥ1.5 and the hERG channel responsible for the IKr current, a critical component of cardiac repolarization.[8][13][16] Furthermore, KN-93 and its inactive analog KN-92 both directly inhibit L-type calcium channels, an effect entirely independent of CaMKII.[9][14]

2. Other Kinases: While considered selective for CaMKII over PKA and PKC, KN-93 also potently inhibits other CaM Kinase family members, including CaMKI and CaMKIV.[9] A broader kinase screen revealed that KN-93 can also inhibit several other kinases, such as Fyn, Lck, and Tec, with high potency.[9][12]

The Role of the Negative Control, KN-92: KN-92 is a structural analog of KN-93 that does not inhibit CaMKII and is therefore frequently used as a negative control.[14][17] However, KN-92 is not biologically inert. It shares some of KN-93's off-target effects, notably the inhibition of L-type calcium channels.[9][18] Therefore, while an indispensable tool, observing an effect with KN-93 that is absent with KN-92 can more confidently attribute the result to the inhibition of the Ca²⁺/CaM-CaMKII axis, but caution is still warranted.[14]

Experimental Protocols

To rigorously investigate the effects of KN-93, specific and well-controlled experimental designs are essential. Below are detailed methodologies for key assays.

Protocol 1: In Vitro CaMKII Kinase Assay (Luminescence-Based)

This protocol is adapted for a 96-well plate format and uses a non-radioactive method, such as ADP-Glo™, to quantify kinase activity.

I. Materials and Reagents

-

Enzyme: High-purity recombinant human CaMKII.

-

Substrate: CaMKII-specific substrate peptide (e.g., Autocamtide-2).[4]

-

Inhibitor: KN-93 hydrochloride (10 mM stock in 100% DMSO).[4]

-

Activators: CaCl₂ and Calmodulin (CaM).[4]

-

ATP: Adenosine 5'-triphosphate.

-

Kinase Assay Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄.[4]

-

Detection Reagent: ADP-Glo™ Kinase Assay kit or similar.

-

Microplates: White, opaque 96-well plates.

II. Procedure

-

Inhibitor Preparation: Prepare serial dilutions of the KN-93 stock solution in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%. Include a vehicle-only (DMSO) control.[4]

-

Reaction Setup: In each well of the 96-well plate, add the components in the following order:

-

5 µL of serially diluted KN-93 or vehicle control.

-

10 µL of diluted CaMKII enzyme.

-

5 µL of Activator solution (CaCl₂ and CaM).

-

-

Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the Ca²⁺/CaM complex.[4]

-

Reaction Initiation: Start the kinase reaction by adding 5 µL of a Substrate/ATP mixture. The final concentrations should be optimized, but typically are 5-20 µM for the substrate and near the Kₘ of ATP for CaMKII (e.g., 10-100 µM).[4]

-

Incubation: Incubate the plate at 30°C for 30-60 minutes. This time should be optimized to ensure the reaction remains in the linear range.

-

Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer’s protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis:

-

Subtract the background luminescence (from wells with no enzyme).

-

Calculate the percentage of inhibition for each KN-93 concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of KN-93 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]

-

Protocol 2: Western Blot Analysis of CaMKII Pathway Inhibition in Cultured Cells

This protocol allows for the assessment of KN-93's effect on the autophosphorylation of CaMKII and its downstream targets in a cellular context.

I. Materials and Reagents

-

Complete cell culture medium.

-

KN-93 hydrochloride (10 mM stock in DMSO).

-

KN-92 (inactive analog, 10 mM stock in DMSO).

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Protein Assay Reagent (e.g., BCA kit).

-

Primary antibodies: anti-p-CaMKII (Thr286), anti-total CaMKII, anti-p-CREB, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

II. Procedure

-

Cell Culture and Treatment: Plate cells at an appropriate density and grow to 70-80% confluency. Treat cells with varying concentrations of KN-93 (e.g., 1, 5, 10 µM) or an equivalent concentration of KN-92 for a predetermined time (e.g., 1-12 hours).[1][17] Always include a vehicle (DMSO) control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Denature the protein by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-CaMKII) overnight at 4°C, using the manufacturer's recommended dilution.[2]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[2]

-

-

Detection and Analysis: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system. Quantify band intensity using densitometry software and normalize the phosphorylated protein signal to the total protein and/or loading control.[2]

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Effects

This protocol is a general guide to assess the direct effects of KN-93 on a specific ion current (e.g., IKr) in a cell line expressing the relevant channel (e.g., HEK293 cells stable expressing hERG).

I. Materials and Reagents

-

Cell line expressing the ion channel of interest.

-

External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

KN-93 and KN-92 prepared as concentrated stocks for dilution into the external solution.

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system).

II. Procedure

-

Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Establish Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a giga-ohm seal with a single cell and then rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol: Clamp the cell at a holding potential (e.g., -80 mV). Apply a specific voltage protocol to elicit the current of interest. For IKr, this typically involves a depolarizing step (e.g., to +20 mV) followed by a repolarizing step (e.g., to -50 mV) to record the characteristic tail current.[13]

-

Baseline Recording: Record the baseline current for several minutes to ensure stability.

-

Drug Application: Perfuse the chamber with the external solution containing KN-93 at the desired concentration (e.g., 100 nM - 1 µM).[13] Allow the drug effect to reach a steady state (typically 1-3 minutes) and record the current again.[13]

-

Washout: Perfuse the chamber with the drug-free external solution to check for the reversibility of the effect.

-

Control Experiment: Repeat the entire procedure using KN-92 to determine if the observed effect is independent of CaMKII inhibition.

-

Data Analysis: Measure the current amplitude (e.g., peak tail current for IKr) before, during, and after drug application. Calculate the percentage of inhibition and, if multiple concentrations are tested, generate a dose-response curve to determine the IC₅₀.[13]

Conclusion

KN-93 remains a valuable pharmacological tool, but its utility is predicated on a sophisticated understanding of its true mechanism and its promiscuous bioactivity. The contemporary model of KN-93 acting on the Ca²⁺/CaM complex, rather than directly on CaMKII, necessitates a re-evaluation of historical data and informs the design of future experiments. Researchers must account for its potent off-target effects, particularly on ion channels, by employing the lowest effective concentrations, using the inactive analog KN-92 as a control, and complementing pharmacological approaches with molecular techniques like siRNA to validate CaMKII-specific roles. By adhering to these rigorous practices, the scientific community can continue to effectively leverage KN-93 to unravel the complexities of Ca²⁺/CaM-mediated signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rndsystems.com [rndsystems.com]

- 9. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 10. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of calmodulin-dependent protein kinase II inhibitor, KN-93, on electrophysiological features of rabbit hypertrophic cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of CaMKII in Cellular Signaling: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium/Calmodulin-dependent protein kinase II (CaMKII), a ubiquitous and highly conserved serine/threonine kinase, stands as a critical interpreter of intracellular calcium signals. Its unique molecular architecture and complex regulation allow it to translate transient fluctuations in calcium concentration into a diverse array of sustained cellular responses. This technical guide provides a comprehensive overview of the core functions of CaMKII in cellular signaling pathways, with a particular focus on its roles in synaptic plasticity, cardiac function, and cancer progression. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the molecular mechanisms of CaMKII, quantitative data for experimental design, detailed methodologies for key assays, and visual representations of its intricate signaling networks.

Introduction: The Molecular Architecture and Activation of CaMKII

CaMKII is a multifunctional enzyme that plays a pivotal role in decoding intracellular calcium signals.[1][2][3][4] Dysregulation of CaMKII activity is implicated in a variety of pathologies, making it a significant therapeutic target.[4]

Holoenzyme Structure

The CaMKII holoenzyme is a large, multimeric complex typically composed of 12 subunits, arranged in two stacked hexameric rings.[5][6] Each subunit consists of three primary domains: an N-terminal catalytic domain, a C-terminal association domain responsible for oligomerization, and a central regulatory domain that links the other two.[1][5][7] The four main isoforms of CaMKII (α, β, γ, and δ) are encoded by distinct genes, and alternative splicing further increases their diversity.[8][9] The α and β isoforms are predominantly found in the brain, while the γ and δ isoforms are more ubiquitously expressed, with CaMKIIδ being the primary isoform in the heart.[2][8][10]

Activation Mechanism: A Two-Step Process

The activation of CaMKII is a sophisticated process initiated by an increase in intracellular calcium levels.[11][12]

-

Calcium/Calmodulin Binding: In its inactive state, the regulatory domain of each CaMKII subunit acts as an autoinhibitory domain, binding to the catalytic domain and blocking its activity.[5][13][14] An influx of calcium leads to the formation of the Ca²⁺/Calmodulin (CaM) complex. This complex then binds to the regulatory domain of CaMKII, causing a conformational change that displaces the autoinhibitory segment and exposes the catalytic site.[13][14][15]

-

Autophosphorylation and Autonomous Activity: Once activated by Ca²⁺/CaM, adjacent CaMKII subunits within the holoenzyme can phosphorylate each other on a key threonine residue (Thr286 in the α isoform).[3][12][13] This autophosphorylation event has two critical consequences: it prevents the rebinding of the autoinhibitory domain even after calcium levels decrease, and it significantly increases the affinity of the kinase for Ca²⁺/CaM.[3] This process endows CaMKII with a molecular "memory" of the initial calcium signal, allowing it to remain active, or "autonomous," long after the initial stimulus has subsided.[12]

Quantitative Data on CaMKII Interactions and Activity

The following tables summarize key quantitative parameters related to CaMKII function. These values are essential for designing and interpreting experiments, as well as for computational modeling of CaMKII-dependent signaling pathways.

Table 1: Binding Affinities and Concentrations

| Interacting Molecules | Parameter | Value | Cell/System Type | Reference(s) |

| Ca²⁺/Calmodulin to CaMKIIδ | Kd | 34 nM | In vitro | [16] |

| CaMKII to GluN2B | - | ~1-2% of total spine CaMKII bound basally | Hippocampal neurons | [1] |

| CaMKIIα subunit concentration | Concentration | 103 µM | Dendritic spines of hippocampal pyramidal neurons | [12] |

| Total CaMKII (α + β) concentration | Concentration | 138 µM | Dendritic spines of hippocampal pyramidal neurons | [12] |

| ATPγS to CaMKII | Ka | 8.29 x 10⁴ M⁻¹ | In vitro | [17] |

| ATPγS to CaMKII (in presence of GST-NR2B) | Ka | ~11-fold higher than without NR2B | In vitro | [17] |

Table 2: Kinetic Parameters of CaMKII Phosphorylation

| Substrate | Parameter | Value | Conditions | Reference(s) |

| Syntide-2 | Km | 3-10 µM | In vitro | [18][19] |

| ATP | Km | 8-15 µM | In vitro | [19] |

| Autocamtide-2 | Km | 4-8 µM | In vitro | [19] |

| GluA1 (Ser831) | - | Phosphorylation increases single-channel conductance | Hippocampal neurons | [8][20][21] |

| Phospholamban (Thr17) | - | Phosphorylation relieves inhibition of SERCA2a | Cardiac myocytes | [7][22] |

Table 3: Inhibitor Potency

| Inhibitor | Parameter | Value | Target | Reference(s) |

| KN-93 | IC₅₀ | 399 ± 66 nM | CaMKII | [23] |

Role of CaMKII in Major Signaling Pathways

CaMKII's influence extends across a wide spectrum of cellular processes. Here, we detail its roles in three critical areas: synaptic plasticity, cardiac signaling, and cancer biology.

Synaptic Plasticity and Memory Formation

CaMKII is a cornerstone of synaptic plasticity, particularly in the mechanism of long-term potentiation (LTP), a cellular correlate of learning and memory.[11][12][16]

-

Induction of LTP: Following high-frequency stimulation, a large influx of Ca²⁺ through NMDA receptors activates CaMKII.[11][12]

-

Translocation and Targeting: Activated CaMKII translocates to the postsynaptic density (PSD), where it binds with high affinity to the GluN2B subunit of the NMDA receptor.[3][16] This binding is crucial for LTP and helps to anchor CaMKII at the potentiated synapse.[1][3]

-

Phosphorylation of AMPA Receptors: CaMKII phosphorylates the GluA1 subunit of AMPA receptors at Serine 831, which increases their single-channel conductance.[8][20][24]

-

Trafficking of AMPA Receptors: CaMKII also facilitates the trafficking and insertion of AMPA receptors into the postsynaptic membrane, further strengthening the synapse.[11]

References

- 1. Quantitative estimates of the cytoplasmic, PSD, and NMDAR-bound pools of CaMKII in dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emerging role of CaMKII in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. CaMKII in myocardial hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Charting calcium-regulated apoptosis pathways using chemical biology: role of calmodulin kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Frontiers | The role of CaMKII regulation of phospholamban activity in heart disease [frontiersin.org]

- 8. Mechanism of CaMKII regulation of AMPA receptor gating - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. promega.com [promega.com]

- 11. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ca2+- and CaMKII-mediated processes in early LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synaptic memory requires CaMKII | eLife [elifesciences.org]

- 14. In Gel Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Synaptic memory and CaMKII - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium/Calmodulin Dependent Protein Kinase II Bound to NMDA Receptor 2B Subunit Exhibits Increased ATP Affinity and Attenuated Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

- 19. benchchem.com [benchchem.com]

- 20. Phosphorylation of the AMPA receptor subunit GluA1 regulates clathrin-mediated receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity [frontiersin.org]

- 22. CAMKII REGULATION OF PHOSPHOLAMBAN AND SR Ca2+ LOAD - PMC [pmc.ncbi.nlm.nih.gov]

- 23. THE SIGNALLING PATHWAY OF CAMKII-MEDIATED APOPTOSIS AND NECROSIS IN THE ISCHEMIA/REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phosphorylation of GluA1-Ser831 by CaMKII Activation in the Caudate and Putamen Is Required for Behavioral Sensitization After Challenge Nicotine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Virulence Factors of Staphylococcus aureus ST93: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus sequence type 93 (ST93) has emerged as a significant community-associated methicillin-resistant S. aureus (CA-MRSA) clone, particularly in Australia, where it is a dominant and highly virulent strain.[1][2] Associated with severe skin and soft tissue infections, necrotizing pneumonia, and invasive diseases, the heightened virulence of ST93 is attributed to a specific repertoire of virulence factors.[1][3][4] This technical guide provides an in-depth analysis of the key virulence factors associated with S. aureus ST93, detailing their prevalence, the experimental protocols for their identification, and the regulatory pathways governing their expression.

Core Virulence Factors of S. aureus ST93

The pathogenicity of S. aureus ST93 is a multifactorial process involving a combination of toxins, adhesins, and immune evasion molecules. The most well-characterized virulence factors in this lineage are the Panton-Valentine Leukocidin (PVL) and alpha-hemolysin.

Toxins

Panton-Valentine Leukocidin (PVL): A bicomponent cytotoxin that creates pores in the membranes of leukocytes, leading to their lysis.[3] The genes encoding PVL, lukS-PV and lukF-PV, are frequently present in ST93 isolates.[5][6]

Alpha-Hemolysin (Hla): A pore-forming toxin that lyses a variety of host cells, contributing significantly to tissue damage. Studies have shown that ST93 strains often hyperexpress Hla, which is a key contributor to their enhanced virulence.[3][7]

Enterotoxins: A family of superantigens that can cause food poisoning and toxic shock syndrome. While less defining than PVL for ST93, various enterotoxin genes can be present in the genomic background of this clone.

Quantitative Data on Virulence Factor Prevalence in S. aureus ST93

The following tables summarize the prevalence of key virulence factor genes in S. aureus ST93 isolates based on available literature.

| Virulence Factor Gene | Prevalence in ST93 Isolates (%) | Reference |

| lukS-PV/lukF-PV (PVL) | 54.3 - 95.1 | [5] |

| Toxin Gene | Function |

| hla | Alpha-hemolysin, pore-forming toxin |

| lukS-PV/lukF-PV | Panton-Valentine Leukocidin, pore-forming cytotoxin |

| sea, seb, sec, etc. | Staphylococcal enterotoxins, superantigens |

| tst | Toxic shock syndrome toxin-1, superantigen |

Experimental Protocols

This section details the methodologies for the identification and quantification of virulence factors in S. aureus ST93.

Multiplex PCR for Detection of Virulence Factor Genes

This protocol allows for the simultaneous detection of multiple virulence genes.

a. DNA Extraction:

-

Culture S. aureus isolates on a suitable medium (e.g., Tryptic Soy Agar) overnight at 37°C.

-

Harvest a single colony and suspend it in 100 µl of sterile nuclease-free water.

-

Lyse the bacterial cells by heating at 100°C for 10 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes to pellet the cell debris.

-

Use 1-2 µl of the supernatant containing the genomic DNA as the template for the PCR reaction.

b. PCR Amplification:

-

Prepare a PCR master mix containing:

-

10x PCR Buffer

-

dNTPs (10 mM each)

-

Forward and reverse primers for each target gene (10 µM each) (Refer to literature for specific primer sequences)

-

Taq DNA Polymerase

-

Nuclease-free water

-

-

Add 1-2 µl of the DNA template to the master mix.

-

Perform PCR with the following cycling conditions (example):

-

Initial denaturation: 94°C for 5 minutes

-

30 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 7 minutes

-

c. Gel Electrophoresis:

-

Analyze the PCR products on a 1.5-2% agarose gel stained with a suitable DNA stain.

-

Visualize the DNA bands under UV light and compare their sizes to a DNA ladder to confirm the presence of the target genes.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol quantifies the expression levels of virulence genes.

a. RNA Extraction and cDNA Synthesis:

-

Grow S. aureus isolates to the desired growth phase (e.g., mid-logarithmic or stationary).

-

Extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.

b. qPCR Reaction:

-

Prepare a qPCR reaction mix containing:

-

SYBR Green Master Mix

-

Forward and reverse primers for the gene of interest (10 µM each)

-

cDNA template

-

Nuclease-free water

-

-

Perform qPCR with cycling conditions such as:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

c. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and a reference gene (e.g., 16S rRNA).

-

Calculate the relative gene expression using the ΔΔCt method.

agr Typing by Multiplex PCR

This protocol determines the agr group of an S. aureus isolate.

a. DNA Extraction: As described in the multiplex PCR protocol.

b. PCR Amplification:

-

Use a set of primers specific for the hypervariable region of the agr locus, which can differentiate between agr types I, II, III, and IV in a single reaction.

-

Follow a standard PCR protocol with an annealing temperature optimized for the specific primer set.

c. Gel Electrophoresis:

-

Separate the PCR products on an agarose gel.

-

The size of the amplified fragment will indicate the agr group of the isolate.

Signaling Pathways and Regulatory Networks

The expression of virulence factors in S. aureus is tightly controlled by a complex network of regulatory systems. The accessory gene regulator (agr) quorum-sensing system and the SaeRS two-component system are two of the most critical regulators.

agr Quorum-Sensing System

The agr system is a cell-density-dependent regulatory system that upregulates the expression of secreted virulence factors (e.g., toxins) and downregulates surface-associated proteins during the post-exponential growth phase.

Caption: The agr quorum-sensing signaling pathway in S. aureus.

SaeRS Two-Component System

The SaeRS system responds to environmental signals, such as host-derived antimicrobial peptides, to regulate the expression of a broad range of virulence factors, including hemolysins and adhesins.

Caption: The SaeRS two-component signaling pathway in S. aureus.

Experimental Workflow for Virulence Gene Analysis

The following diagram illustrates a typical workflow for the analysis of virulence factors in S. aureus ST93 isolates.

Caption: Workflow for virulence gene analysis in S. aureus ST93.

Conclusion

Staphylococcus aureus ST93 is a highly virulent clone characterized by the frequent presence of the Panton-Valentine Leukocidin and hyperexpression of alpha-hemolysin. The expression of these and other virulence factors is under the tight control of complex regulatory networks, including the agr and SaeRS systems. Understanding the molecular basis of ST93 virulence is crucial for the development of novel diagnostic and therapeutic strategies to combat infections caused by this formidable pathogen. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the virulence characteristics of S. aureus ST93 and to evaluate the efficacy of new anti-virulence agents.

References

- 1. www1.health.gov.au [www1.health.gov.au]

- 2. journals.plos.org [journals.plos.org]

- 3. Hyperexpression of α-hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Dominant Australian Community-Acquired Methicillin-Resistant Staphylococcus aureus Clone ST93-IV [2B] Is Highly Virulent and Genetically Distinct | PLOS One [journals.plos.org]

- 5. The Epidemiology of Staphylococcus aureus and Panton-Valentine Leucocidin (pvl) in Central Australia, 2006-2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www1.health.gov.au [www1.health.gov.au]

- 7. researchgate.net [researchgate.net]

The Clinical Ascendancy of Community-Associated MRSA ST93: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) has emerged as a significant global pathogen, with distinct clones exhibiting heightened virulence and transmissibility. Among these, Sequence Type 93 (ST93) has become a dominant and highly virulent clone, particularly in Australia. This technical guide provides an in-depth analysis of the clinical significance of CA-MRSA ST93, detailing its epidemiology, molecular characteristics, and the mechanistic basis of its hypervirulence. We present a synthesis of current research, including quantitative data on prevalence and virulence factor expression, detailed experimental protocols for key methodologies, and visual representations of regulatory pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of human infections, ranging from minor skin and soft tissue infections (SSTIs) to life-threatening conditions such as necrotizing pneumonia and sepsis.[1] The advent of methicillin-resistant S. aureus (MRSA) has posed a significant challenge to antimicrobial therapy.[2] Initially confined to healthcare settings, the epidemiology of MRSA has shifted dramatically with the emergence of community-associated (CA-MRSA) strains in individuals without traditional healthcare-associated risk factors.[1]

CA-MRSA clones are genetically distinct from their hospital-associated counterparts, often carrying different mobile genetic elements and exhibiting unique virulence profiles.[1] One of the most prominent and clinically significant CA-MRSA clones to emerge is ST93. First identified in Australia, ST93 has rapidly become the dominant CA-MRSA clone in the region and is associated with severe clinical presentations.[3][4] This guide will dissect the multifaceted clinical significance of ST93, providing a technical resource for the scientific community.

Epidemiology and Clinical Manifestations of ST93

CA-MRSA ST93, colloquially known as the "Queensland clone," was first described in the early 2000s in Australia.[4] Since its initial identification, it has disseminated throughout the country, becoming a leading cause of community-onset MRSA infections.[5][6] Epidemiological data indicates a disproportionate burden of ST93 infections in Indigenous communities in northern Australia.[7][8]

Clinically, ST93 is associated with a spectrum of diseases, most commonly severe skin and soft tissue infections, including large abscesses and cellulitis.[4] However, a hallmark of this clone is its capacity to cause severe, invasive infections such as necrotizing pneumonia, deep-seated abscesses, and sepsis, even in young and otherwise healthy individuals.[4]

Prevalence of CA-MRSA ST93 in Australia

The prevalence of ST93 varies geographically across Australia. Surveillance data has consistently shown its dominance among CA-MRSA isolates.

| Region/State | Prevalence of ST93 among CA-MRSA Isolates (%) | Year of Data Collection | Reference |

| Australia (National) | 22% of all MRSA bacteraemias | 2018 | [6][9] |

| New South Wales/Australian Capital Territory | 55.7 | 2006 | [5] |

| Queensland/Northern Territory | 30.3 | 2006 | [5] |

| Kimberley Region, Western Australia | 68% of PVL+ CA-MRSA | 2003-2023 | [8] |

Table 1: Prevalence of Community-Associated MRSA ST93 in Australia. This table summarizes the reported prevalence of ST93 among CA-MRSA isolates in various Australian regions, highlighting its significant contribution to the MRSA burden.

Molecular and Virulence Characteristics of ST93

The enhanced virulence of ST93 is not attributed to a vast arsenal of unique virulence factors, but rather to the dysregulation and hyperexpression of core staphylococcal toxins.[3][10]

The Central Role of Alpha-Hemolysin (Hla)

The key determinant of ST93's hypervirulence is the significant hyperexpression of alpha-hemolysin (Hla), a potent pore-forming toxin.[3][10] Studies have demonstrated that ST93 strains produce substantially higher levels of Hla compared to other pandemic CA-MRSA clones, including the notorious USA300.[2][3] This elevated Hla production directly correlates with increased tissue damage and disease severity in experimental models.[3]

Other Virulence Factors: PVL and PSMs

Like many CA-MRSA strains, ST93 typically carries the genes for Panton-Valentine leukocidin (lukSF-PV), a cytotoxin that targets leukocytes.[11] While the precise role of PVL in pathogenesis is still debated, it is considered a marker for CA-MRSA and may contribute to the necrotizing nature of infections.[12]

Phenol-soluble modulins (PSMs) are a family of cytolytic and pro-inflammatory peptides that also contribute to staphylococcal virulence.[13][14] While ST93 produces PSMs, their expression levels are generally comparable to other CA-MRSA clones, suggesting that the hypervirulence of ST93 is primarily driven by Hla.[3]

Quantitative Expression of Key Exotoxins

Quantitative analyses have highlighted the distinct exotoxin profile of ST93.